molecular formula C20H19N7O B609375 Mycmi-6

Mycmi-6

Katalognummer: B609375
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: QNWGRUNKGVWOTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MYCMI-6 (NSC354961) is a novel small-molecule inhibitor that selectively targets the interaction between the oncoprotein MYC and its binding partner MAX. By binding to the bHLHZip domain of MYC with high affinity (Kd = 1.6 ± 0.5 μM), this compound disrupts MYC:MAX heterodimer formation, thereby inhibiting MYC-driven transcription and tumor cell proliferation . Preclinical studies demonstrate its efficacy in MYC-dependent cancers, including breast cancer, neuroblastoma, and Burkitt’s lymphoma, with IC50 values as low as 0.3–0.5 μM in sensitive cell lines . Importantly, this compound exhibits minimal toxicity in normal cells, making it a promising therapeutic candidate .

Vorbereitungsmethoden

Die Synthese von MYCMI-6 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit hoher Reinheit und unter spezifischen Bedingungen hergestellt wird, um ihre Wirksamkeit zu gewährleisten .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar MYC Inhibitors

MYCi975

Mechanism : Like MYCMI-6, MYCi975 blocks MYC:MAX interaction but also promotes MYC protein degradation via proteasomal pathways .
Efficacy :

  • IC50 values for growth inhibition in triple-negative breast cancer (TNBC) cell lines range from 0.5–5 μM, comparable to this compound .
  • Synergizes with chemotherapy (e.g., docetaxel) and enhances apoptosis through survivin suppression . Selectivity: Less selective than this compound; impacts MYC stability and interacts with other pathways .

Omomyc

Mechanism : A dominant-negative MYC peptide that disrupts MYC:MAX binding and inhibits E-box-mediated transcription .
Efficacy :

  • Reduces tumor growth in glioblastoma and atypical teratoid/rhabdoid tumor (ATRT) models, extending survival in mice .
  • Selectivity: Targets both MYC and MYCN but may affect normal MYC functions at high doses . Clinical Potential: Early-phase clinical trials underway for solid tumors .

10058-F4

Mechanism : Binds MYC bHLHZip domain to inhibit MYC:MAX interaction, but with lower affinity than this compound .
Efficacy :

  • IC50 values range from 20–50 μM, significantly higher than this compound .
  • Limited efficacy in vivo due to poor pharmacokinetics . Selectivity: Affects other transcription factors (e.g., JUN/FOS) at higher concentrations .

OmoMYC and Derivatives

Mechanism : Cell-penetrating peptide that disrupts MYC:MAX dimerization and DNA binding .
Efficacy :

  • Inhibits non-small cell lung cancer (NSCLC) growth in xenograft models at nanomolar concentrations .
  • Synergizes with CDK4/6 inhibitors in HER2-negative breast cancer .
    Selectivity : High specificity for MYC-driven transcription without altering MYC expression .

Natural Compounds (e.g., Celastrol, KJ-PYR-9)

Mechanism : Indirect MYC inhibition via epigenetic modulation or MYC-MAX-DNA binding interference .
Efficacy :

  • KJ-PYR-9 reduces MYC-driven enhancer activity in BT549 cells at 3 μM .
  • Celastrol shows anti-MYC activity but lacks specificity .

Comparative Data Tables

Table 1: Key Pharmacological Properties

Compound Target IC50 (μM) Selectivity (vs. This compound) Clinical Stage
This compound MYC:MAX interaction 0.3–10 High (No off-targets) Preclinical
MYCi975 MYC:MAX + MYC degradation 0.5–5 Moderate Preclinical
Omomyc MYC:MAX + DNA binding N/A Moderate Phase I/II
10058-F4 MYC bHLHZip 20–50 Low Preclinical
KJ-PYR-9 MYC enhancer activity 3 Moderate Preclinical

Table 2: Mechanistic Differences

Compound MYC Expression MYC:MAX Inhibition Apoptosis Induction Normal Cell Toxicity
This compound No change Yes (IC50 3.8 μM) Yes None
MYCi975 Degrades MYC Yes Yes Moderate
Omomyc No change Yes Yes Low
10058-F4 No change Yes (Weak) Partial High

Biologische Aktivität

MYCMI-6 is a novel small molecule identified as a selective inhibitor of the MYC:MAX protein interaction, which is crucial for MYC-driven transcriptional activation in various cancers. This compound has shown promise in preclinical studies, demonstrating significant biological activity against tumors characterized by MYC overexpression.

This compound functions by binding selectively to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, thereby inhibiting its interaction with MAX. This inhibition is essential since the MYC:MAX heterodimer is necessary for the transcriptional activation of target genes involved in cell proliferation and survival.

  • Binding Affinity : The binding affinity of this compound to MYC has been quantified using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), yielding a dissociation constant (KDK_D) of approximately 1.6 ± 0.5 μM .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits tumor cell growth in a MYC-dependent manner:

  • IC50 Values : The compound exhibits an IC50 as low as 0.5 μM against various cancer cell lines that express high levels of MYC, while sparing normal cells .
  • Gene Expression : Treatment with this compound significantly reduces the expression of direct MYC target genes, such as ODC1, RSG16, and CR2, indicating its ability to downregulate MYC-driven transcription .

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models:

  • Tumor Growth Inhibition : In mouse models bearing neuroblastoma xenografts, administration of this compound resulted in reduced tumor cell proliferation and microvascular density, along with a marked increase in apoptosis within tumor tissues .
  • Safety Profile : Notably, these effects were achieved without severe side effects, suggesting a favorable safety profile for further development .

Comparative Analysis with Other Compounds

This compound has been compared with other small molecule inhibitors targeting the MYC pathway:

CompoundMechanismIC50 (μM)SelectivityNotes
This compoundInhibits MYC:MAX interaction0.5HighSpares normal cells; induces apoptosis
MYCMI-7Inhibits MYC:MAX; downregulates MYCVariesModerateInduces apoptosis in tumor cells but affects normal cells
KSI-3716Blocks DNA binding of MYC-MAXN/ALowEffective in resistant xenograft models

Case Studies

Several case studies illustrate the application of this compound in different cancer types:

  • Neuroblastoma : In a study involving SK-N-DZ neuroblastoma cells, treatment with this compound led to significant reductions in tumor size and proliferation rates, correlating with decreased levels of MYC expression .
  • Breast Cancer : In breast cancer cell lines, the compound demonstrated selective inhibition of growth while maintaining viability in normal breast epithelial cells. This selectivity highlights its potential as a therapeutic agent with minimal off-target effects .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which MYCMI-6 inhibits MYC-driven oncogenesis?

this compound selectively binds to the bHLHZip domain of MYC, disrupting its heterodimerization with MAX, a prerequisite for MYC’s transcriptional activation. This binding (Kd = 1.6 ± 0.5 μM, validated via surface plasmon resonance) blocks MYC:MAX complex formation, thereby suppressing MYC-dependent gene expression and tumor cell proliferation .

Q. How is this compound’s binding affinity and specificity validated experimentally?

Key methodologies include:

  • Surface Plasmon Resonance (SPR): Quantifies direct binding kinetics (e.g., Kd = 1.6 μM for MYC bHLHZip) .
  • Microscale Thermophoresis (MST): Confirms binding to MYC and MAX (Kd = 4.3 μM and 3.8 μM, respectively) .
  • In Situ Proximity Ligation Assay (isPLA): Visualizes inhibition of MYC:MAX interactions in cells (IC50 < 1.5 μM) .

Q. What in vitro assays demonstrate this compound’s selectivity for MYC-dependent cells?

  • Cell Viability Assays: IC50 values range from 0.3 μM to >10 μM across 60 tumor cell lines, correlating with MYC expression levels .
  • Apoptosis Detection: TUNEL and Annexin V assays show this compound induces apoptosis in MYC-high cells (e.g., Burkitt’s lymphoma: GI50 = 0.5 μM) but not in normal cells .

Advanced Research Questions

Q. Why does this compound fail to induce apoptosis in some MYC-high cell lines?

  • Compensatory Pathways: Co-activation of parallel oncogenic drivers (e.g., PI3K, RAS) may bypass MYC dependency. Validate using pathway inhibitors (e.g., PI3Kα inhibitors) .
  • Heterogeneity: Subclonal MYC expression within tumors may reduce response. Single-cell RNA-seq can resolve this .

Eigenschaften

IUPAC Name

3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWGRUNKGVWOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.